

n-Butyl Chloroformate (CAS 592-34-7): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Butyl chloroformate*

Cat. No.: *B051088*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Butyl chloroformate, with the CAS number 592-34-7, is a significant chemical intermediate in the fields of organic synthesis, pharmaceuticals, and agrochemicals.^[1] As a chloroformate ester, its reactivity is primarily centered around the acyl chloride functionality, making it a versatile reagent for the introduction of the butoxycarbonyl (Boc) group and for the formation of carbamates, carbonates, and amides. This technical guide provides an in-depth overview of **n-butyl chloroformate**, encompassing its chemical and physical properties, synthesis, key reactions, and applications, with a focus on experimental protocols and safety considerations.

Chemical and Physical Properties

n-Butyl chloroformate is a colorless to light yellow liquid with a pungent odor.^{[1][2]} It is a flammable and corrosive substance that is highly reactive with water and nucleophiles.^{[2][3]} A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **n-Butyl Chloroformate**

Property	Value	Reference(s)
CAS Number	592-34-7	[4]
Molecular Formula	C5H9ClO2	[5][6]
Molecular Weight	136.58 g/mol	[4]
Appearance	Colorless to light yellow liquid	[1][2]
Odor	Pungent	[5]
Boiling Point	138-142 °C at 760 mmHg	[2][7]
Melting Point	< -70 °C	[7]
Density	1.0513 - 1.074 g/mL at 20-25 °C	[2][8]
Flash Point	25 °C (77 °F)	[2][4]
Solubility	Reacts with water. Soluble in common organic solvents (e.g., acetone, chloroform, toluene, THF).	[4][5]
Refractive Index (n20/D)	1.4110 - 1.4150	[9]

Spectroscopic Data

The structural identity of **n-butyl chloroformate** can be confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of **n-butyl chloroformate** exhibits characteristic signals corresponding to the butyl group protons.

Table 2: ¹H NMR Spectral Data for **n-Butyl Chloroformate** (in CDCl₃)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Reference(s)
4.33	Triplet	2H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃	[7]
1.73	Sextet	2H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃	[7]
1.45	Sextet	2H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃	[7]
0.96	Triplet	3H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃	[7]

¹³C NMR Spectroscopy

The carbon NMR spectrum provides further confirmation of the molecular structure.

Table 3: ¹³C NMR Spectral Data for n-**Butyl Chloroformate** (in CDCl₃)

Chemical Shift (ppm)	Assignment
151.0	C=O
71.0	-O-CH ₂ -
30.0	-O-CH ₂ -CH ₂ -
18.5	-O-CH ₂ -CH ₂ -CH ₂ -
13.5	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃

Infrared (IR) Spectroscopy

The IR spectrum of n-**butyl chloroformate** is characterized by a strong absorption band corresponding to the carbonyl group of the chloroformate.

Table 4: Key IR Absorption Bands for n-**Butyl Chloroformate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1775	Strong	C=O stretch (acid chloride)
~2960	Medium-Strong	C-H stretch (aliphatic)
~1150	Strong	C-O stretch

Synthesis of n-Butyl Chloroformate

n-Butyl chloroformate is typically synthesized by the reaction of n-butanol with phosgene or a phosgene equivalent, such as triphosgene. The use of triphosgene is generally preferred in a laboratory setting due to its solid form and easier handling compared to gaseous phosgene.

Experimental Protocol: Synthesis from n-Butanol and Triphosgene

This protocol is adapted from a patented process for the preparation of alkyl chloroformates.

[\[10\]](#)

Materials:

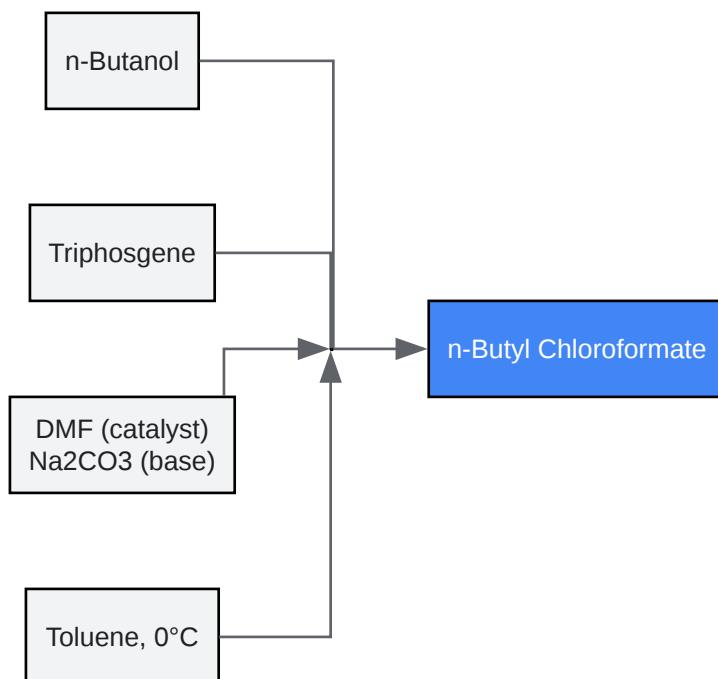
- n-Butanol
- Triphosgene
- Sodium carbonate
- Dimethylformamide (DMF, catalyst)
- Toluene
- Round-bottom flask equipped with a magnetic stirrer and a dropping funnel
- Ice bath

Procedure:

- In a round-bottom flask, a mixture of triphosgene (1.54 g, 5.2 mmol), sodium carbonate (1.02 g, 10 mmol), and dimethylformamide (0.2 g, 0.35 mmol) as a catalyst in toluene (20 ml) is prepared.
- The mixture is cooled to 0 °C using an ice bath and stirred at this temperature for 30 minutes.
- A solution of n-butanol (0.75 g, 10 mmol) in toluene (20 ml) is added slowly over a period of 30 minutes.
- The reaction mixture is stirred at 0 °C for 8 hours.
- Reaction progress can be monitored by gas-liquid chromatography (GLC).
- Upon completion, the solid sodium carbonate is removed by filtration.
- The solvent is removed from the filtrate under reduced pressure to yield **n-butyl chloroformate** as a colorless oil.

Expected Yield: 96%[\[10\]](#)

Logical Relationship: Synthesis of n-Butyl Chloroformate



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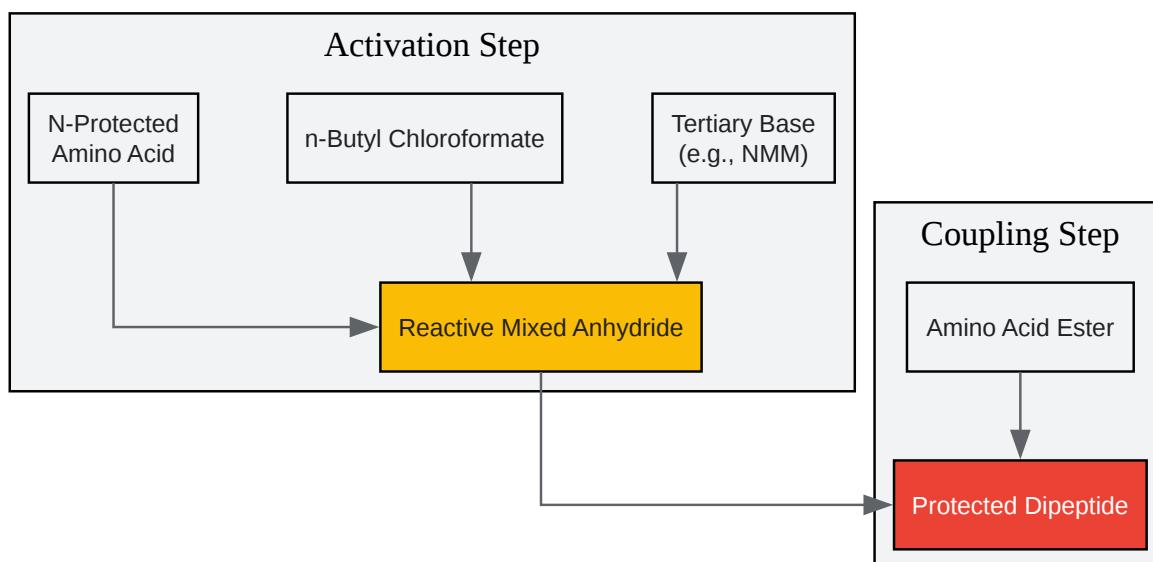
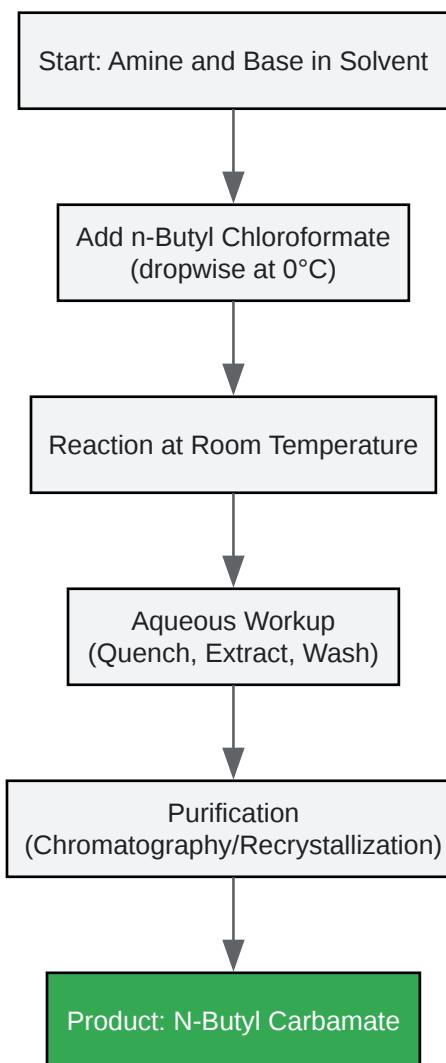
Caption: Synthesis of **n-butyl chloroformate** from n-butanol and triphosgene.

Reactivity and Applications in Organic Synthesis

The high reactivity of the chloroformate group makes **n-butyl chloroformate** a valuable reagent for several key transformations in organic synthesis.

Formation of Carbamates

n-Butyl chloroformate reacts readily with primary and secondary amines to form N-butyl carbamates. This reaction is fundamental in the synthesis of pharmaceuticals and agrochemicals, where the carbamate moiety is a common structural feature.^{[5][11]} The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.



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